molecular formula C6HBr2F3O B3257206 2,4-Dibromo-3,5,6-trifluorophenol CAS No. 28520-20-9

2,4-Dibromo-3,5,6-trifluorophenol

Cat. No.: B3257206
CAS No.: 28520-20-9
M. Wt: 305.87 g/mol
InChI Key: SMKOODPDPZBCQM-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,5,6-trifluorophenol is a halogenated phenol with the molecular formula C6HBr2F3O and a molecular weight of 305.87 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on the phenol ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-3,5,6-trifluorophenol can be synthesized through various methods, including halogenation reactions. One common method involves the bromination of 3,5,6-trifluorophenol using bromine or a bromine source under controlled conditions . The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3,5,6-trifluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dibromo-3,5,6-trifluorophenol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3,5,6-trifluorophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity for certain biological targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trifluorophenol: Similar in structure but lacks bromine atoms, resulting in different reactivity and applications.

    2,4,6-Tribromophenol: Contains bromine atoms but lacks fluorine atoms, leading to distinct chemical properties and uses.

    2,3,5,6-Tetrafluorophenol:

Uniqueness

2,4-Dibromo-3,5,6-trifluorophenol is unique due to the combination of bromine and fluorine atoms on the phenol ring. This combination imparts specific chemical properties, such as increased reactivity and stability, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

2,4-dibromo-3,5,6-trifluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F3O/c7-1-3(9)2(8)6(12)5(11)4(1)10/h12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKOODPDPZBCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)F)Br)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101034655
Record name 2,4-Dibromo-3,5,6-trifluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101034655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28520-20-9
Record name Phenol, 2,4-dibromo-3,5,6-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28520-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-3,5,6-trifluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101034655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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